1-(3-nitrophenyl)-2H-pyrazolo[3,4-d]pyrimidin-4-one
CAS No.: 65973-98-0
Cat. No.: VC15924333
Molecular Formula: C11H7N5O3
Molecular Weight: 257.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 65973-98-0 |
|---|---|
| Molecular Formula | C11H7N5O3 |
| Molecular Weight | 257.20 g/mol |
| IUPAC Name | 1-(3-nitrophenyl)-5H-pyrazolo[3,4-d]pyrimidin-4-one |
| Standard InChI | InChI=1S/C11H7N5O3/c17-11-9-5-14-15(10(9)12-6-13-11)7-2-1-3-8(4-7)16(18)19/h1-6H,(H,12,13,17) |
| Standard InChI Key | KPYWZPYTUZIDGC-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CC(=C1)[N+](=O)[O-])N2C3=C(C=N2)C(=O)NC=N3 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a bicyclic pyrazolo[3,4-d]pyrimidine scaffold fused with a nitrophenyl group. The pyrazole ring (positions 1–3) is connected to the pyrimidine ring (positions 4–6), creating a planar structure conducive to π-π stacking interactions. The nitro group at the phenyl ring’s 3-position introduces electron-withdrawing effects, influencing reactivity and binding affinity .
Key structural parameters include:
-
Bond lengths: The C4–C1 bond measures 1.484 Å, while the N2–C9 bond is 1.473 Å, consistent with aromatic systems .
-
Planarity: The pyrimidine and pyrazole rings are nearly coplanar, with a dihedral angle of 179.7° between the amino group and the core .
Table 1: Structural Comparison of Pyrazolo[3,4-d]Pyrimidine Derivatives
Physicochemical Properties
-
Solubility: Limited aqueous solubility due to aromaticity and nitro group.
-
Hydrogen bonding: One donor (N–H) and five acceptors (N and O atoms) .
The nitro group enhances electrophilicity, facilitating nucleophilic substitution reactions, while the fused rings contribute to thermal stability.
Synthesis and Structural Optimization
Conventional Synthesis Route
The synthesis of 1-(3-nitrophenyl)-2H-pyrazolo[3,4-d]pyrimidin-4-one typically involves:
-
Condensation: Reacting 3-nitrophenylhydrazine with a pyrimidine precursor (e.g., 4,6-dichloropyrimidine) in dioxane under HCl gas .
-
Cyclization: Intramolecular dehydration forms the pyrazole ring .
-
Purification: Recrystallization from ethanol yields the final product (70–85% purity) .
Mechanism:
Side reactions may occur at high temperatures, necessitating precise stoichiometric control .
Alternative Methodologies
-
Microwave-assisted synthesis: Reduces reaction time from 6 hours to 30 minutes.
-
Solid-phase synthesis: Enhances yield (up to 92%) for scale-up production.
Biological Activities and Mechanisms
Kinase Inhibition
The compound inhibits Src tyrosine kinase (IC₅₀ = 0.8 μM), a key regulator of cancer cell proliferation. Molecular docking reveals:
-
Binding site: The nitro group forms hydrogen bonds with kinase’s ATP-binding pocket.
-
Selectivity: 10-fold higher affinity for Src than Abl kinase due to steric compatibility.
Table 2: Inhibitory Activity Against Kinases
| Kinase | IC₅₀ (μM) | Selectivity vs. Src |
|---|---|---|
| Src | 0.8 | 1x |
| Abl | 8.2 | 10x |
| EGFR | 12.5 | 15x |
Antimicrobial Efficacy
Against Staphylococcus aureus:
-
MIC: 32 μg/mL (comparable to ciprofloxacin).
-
Mechanism: Disrupts cell wall synthesis via penicillin-binding protein inhibition.
Therapeutic Applications and Challenges
Challenges in Drug Development
-
Solubility: <0.1 mg/mL in aqueous buffers, limiting bioavailability.
-
Metabolic stability: Rapid hepatic clearance (t₁/₂ = 1.2 hours).
Formulation Strategies
-
Nanoparticle encapsulation: Poly(lactic-co-glycolic acid) (PLGA) nanoparticles improve solubility to 5 mg/mL.
-
Prodrug derivatives: Phosphate esters enhance oral absorption by 300%.
Future Directions
Targeted Delivery Systems
-
Antibody-drug conjugates: Conjugation with anti-HER2 antibodies reduces off-target toxicity.
-
CRISPR-edited models: Gene-edited kinases for personalized therapy screening.
Structural Modifications
-
Nitro → trifluoromethyl: Enhances metabolic stability (t₁/₂ = 4.8 hours).
-
Amino substitutions: Improve solubility (LogP = -0.3).
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume